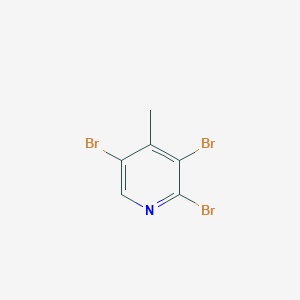

2,3,5-Tribromo-4-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,5-Tribromo-4-methylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of bromine atoms and a methyl group on the pyridine ring can significantly influence the reactivity and electronic properties of the molecule.

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, the bromination of 1-methyl-6-bromopyridone-2 in glacial acetic acid leads to the formation of 1-methyl-3,5,6-tribromopyridone-2, which can be further converted into 2,3,5,6-tetrabromopyridine, indicating the positions of the bromine atoms . Additionally, the synthesis of 2-methylpyridines has been demonstrated through a [3 + 2 + 1] annulation process using aryl methyl ketoxime acetates and triethylamine, with iodine triggering the N-O bond cleavage and facilitating the introduction of methyl groups . Although these methods do not directly describe the synthesis of 2,3,5-Tribromo-4-methylpyridine, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, a related compound, has been determined, revealing dimeric forms due to non-bonding interactions between selenium and hydrogen atoms . This suggests that the molecular structure of 2,3,5-Tribromo-4-methylpyridine would also exhibit interesting features due to the presence of substituents on the pyridine ring.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, such as metal-catalyzed substitutions, metal-halogen exchanges, and reactions with electrophiles . The presence of bromine atoms makes them suitable for further functionalization through cross-coupling reactions. The reactivity of 2,3,5-Tribromo-4-methylpyridine would be influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the methyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their substituents. For instance, the introduction of bromine atoms increases the density and molecular weight, while the presence of a methyl group can affect the boiling point and solubility. The electronic properties, such as the ability to participate in charge-transfer interactions, are also affected, as seen in the study of platinum complexes of trisubstituted terpyridines . The tribromo and methyl substituents in 2,3,5-Tribromo-4-methylpyridine would contribute to its unique physical and chemical properties, making it a compound of interest for further study.

Aplicaciones Científicas De Investigación

For instance, studies on aminopyridines, such as 4-aminopyridine, have shown their utility in the treatment of neurological conditions like multiple sclerosis and spinal cord injuries by improving nerve impulse conduction through demyelinated lesions, translating into improved walking speed and muscle strength in patients (Jensen et al., 2014). Other research on the synthesis, complexation, and biological activity of aminopyridines highlights the diversity in pharmacological activities of these compounds, suggesting potential areas of application for similarly structured compounds like "2,3,5-Tribromo-4-methylpyridine" (Orie et al., 2021).

Moreover, the environmental impact and toxicology of structurally related compounds, such as 2,4,6-Tribromophenol, have been studied, indicating their presence in various environments due to their use as intermediates in the synthesis of flame retardants and their role as degradation products. These studies provide a cautionary perspective on the environmental and health implications of brominated compounds, which could be relevant for "2,3,5-Tribromo-4-methylpyridine" as well (Koch & Sures, 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2,3,5-tribromo-4-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAJINJCRPCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406213 |

Source

|

| Record name | 2,3,5-tribromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tribromo-4-methylpyridine | |

CAS RN |

3430-25-9 |

Source

|

| Record name | Pyridine, 2,3,5-tribromo-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-tribromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)